REACTION_CXSMILES
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[CH3:1][C:2]1[CH:8]=[C:7](C)[C:5]([NH2:6])=[C:4]([N+:10]([O-])=O)[CH:3]=1.[CH2:13](O)C>[Pd]>[NH2:6][C:5]1[CH:7]=[C:8]([CH3:13])[C:2]([CH3:1])=[CH:3][C:4]=1[NH2:10]
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Name
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|
Quantity
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1.66 g
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Type
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reactant
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Smiles
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CC1=CC(=C(N)C(=C1)C)[N+](=O)[O-]
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Name
|
|
Quantity
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35 mL
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Type
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reactant
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Smiles
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C(C)O
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Name
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Quantity
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200 mg
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was removed by filtration with celite
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Type
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CUSTOM
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Details
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the solvent was removed by rota-evaporation
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Reaction Time |
2 h |
Name
|
|
Type
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product
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Smiles
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NC1=C(C=C(C(=C1)C)C)N
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 96% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |